molecular formula C17H12Cl2N2OS B10940929 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B10940929
M. Wt: 363.3 g/mol
InChI Key: TWJJZBFWJPRXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE is a complex organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a dichlorophenyl derivative and a suitable thioamide precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophilic substitution mechanism.

    Formation of the Methylbenzamide Moiety: The final step involves the formation of the methylbenzamide moiety through an amide coupling reaction, typically using an acid chloride and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
  • 2,4-Disubstituted Thiazoles

Uniqueness

N~1~-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and dichlorophenyl group contribute to its high reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-11(7-10)16(22)21-17-20-15(9-23-17)13-6-5-12(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)

InChI Key

TWJJZBFWJPRXGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.